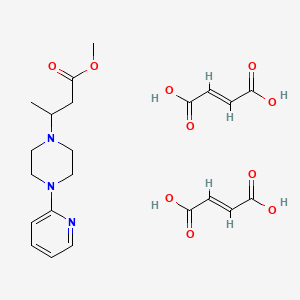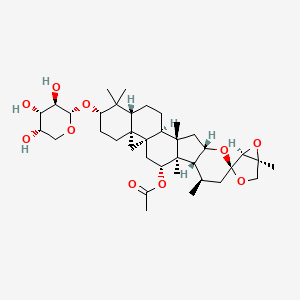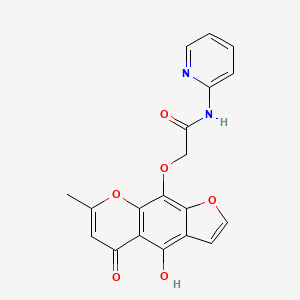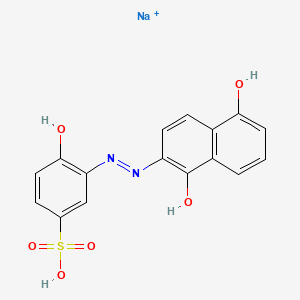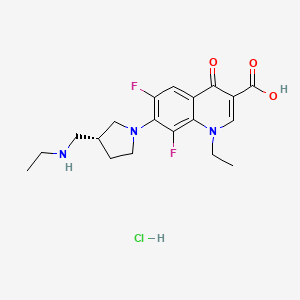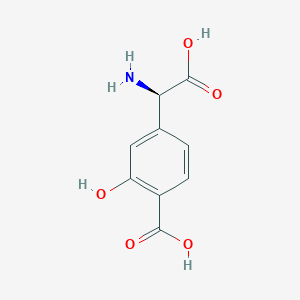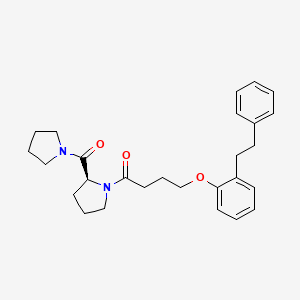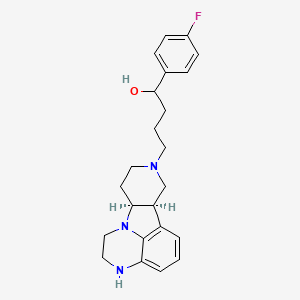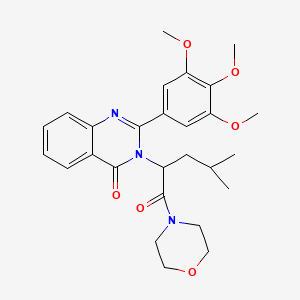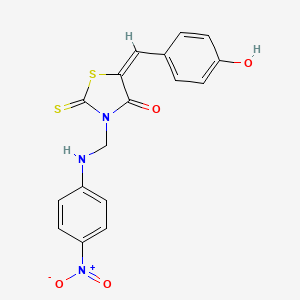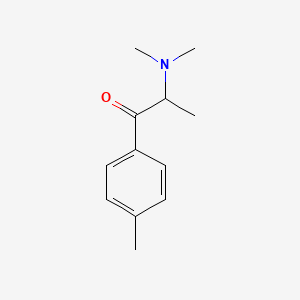
2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone is an organic compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-methylacetophenone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a more oxidized product.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a more reduced product.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylphenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone include:
2-(Dimethylamino)-1-phenyl-1-propanone: Lacks the methyl group on the phenyl ring.
2-(Dimethylamino)-1-(4-chlorophenyl)-1-propanone: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(Dimethylamino)-1-(4-methoxyphenyl)-1-propanone: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in this compound can influence its chemical reactivity and physical properties, making it unique compared to its analogs. This structural variation can affect the compound’s solubility, stability, and interaction with other molecules.
Propiedades
Número CAS |
1157738-08-3 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)4/h5-8,10H,1-4H3 |
Clave InChI |
FXLSIGLYVVJURY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


